
Methyl 2-methyl-3-oxobutanoate
Overview
Description
Methyl 2-methyl-3-oxobutanoate (CAS 17094-21-2, molecular formula C₆H₁₀O₃, molecular weight 130.14) is a β-keto ester widely utilized in organic synthesis due to its reactivity and versatility . It serves as a key intermediate in the preparation of complex molecules, such as indolosesquiterpenes, through alkylation and condensation reactions . Its structural features—a methyl group at the α-position and a ketone at the β-position—enable diverse transformations, including stereoselective reductions and fluorinations . The compound is typically stored under inert, dry conditions at 2–8°C to preserve stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from acetoacetic ester, reacts with methyl iodide under basic conditions to yield this compound . The reaction typically involves the use of sodium ethoxide in ethanol as the base.
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of acetoacetic ester with methyl iodide in the presence of a phase transfer catalyst. The reaction is carried out in a solvent such as toluene, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-3-oxobutanoate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted products.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Reduction: Sodium borohydride, methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Alkylation: Substituted methyl 2-methyl-3-oxobutanoates.
Reduction: Methyl 2-methyl-3-hydroxybutanoate.
Hydrolysis: 2-methyl-3-oxobutanoic acid.
Scientific Research Applications
Methyl 2-methyl-3-oxobutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-oxobutanoate involves its reactivity as a keto ester. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various products. In biological systems, it can act as a substrate for enzymes such as hydroxymethyltransferases, which catalyze the transfer of hydroxymethyl groups to form new compounds .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of Methyl 2-methyl-3-oxobutanoate and their distinguishing features:
Biological Activity
Methyl 2-methyl-3-oxobutanoate, also known as methyl acetoacetate, is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : 130.15 g/mol
- CAS Number : 86508
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through its role as a metabolic intermediate in the biosynthesis of amino acids such as valine and isoleucine. Its activity can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. This is attributed to its ability to disrupt cellular metabolism in microorganisms.
- Enzymatic Interactions : The compound acts as a substrate for several enzymes involved in metabolic pathways, particularly in the synthesis of branched-chain amino acids. It has been shown to be a substrate for the enzyme acetolactate synthase (ALS), which catalyzes the first step in the biosynthesis of valine and isoleucine .
- Reactive Oxygen Species (ROS) Modulation : this compound has been implicated in the modulation of oxidative stress responses within cells. It may influence the production of reactive oxygen species, which play critical roles in cell signaling and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects on bacterial growth at concentrations above 100 µg/mL, suggesting potential applications in developing new antimicrobial agents.
Case Study 2: Enzyme Kinetics
Research focused on the enzyme kinetics of acetolactate synthase revealed that this compound serves as an effective substrate. The Michaelis-Menten constant (K) for this reaction was determined to be approximately 5.6 mM, indicating a strong affinity between the enzyme and substrate .
Biological Activity Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-methyl-3-oxobutanoate, and how can reaction conditions be optimized?
this compound is commonly synthesized via alkylation or condensation reactions. For example, in a multi-step synthesis, NaH in THF at 0°C is used to deprotonate the ester, followed by nucleophilic addition with allylic iodides (e.g., yielding linear alcohols or acetates) . Optimization involves controlling reaction temperature (e.g., -78°C for stereoselectivity), solvent choice (THF vs. dichloromethane), and stoichiometric ratios of reagents (e.g., NaH and n-BuLi) to minimize side reactions. Purification typically employs flash column chromatography with gradients of ethyl acetate/hexane (10–50%) .
Q. How can the structure of this compound be confirmed post-synthesis?
Structural verification relies on spectroscopic techniques:
- NMR : Key signals include a singlet for the methyl ester group (~3.7 ppm) and a ketone carbonyl peak at ~2.1 ppm for the β-ketoester moiety.
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
- MS : Molecular ion peaks at m/z 130.14 (C₆H₁₀O₃) and fragmentation patterns consistent with β-ketoester cleavage .
Q. What are the common impurities in this compound synthesis, and how are they resolved?
Impurities often arise from incomplete alkylation or esterification byproducts. For example, unreacted starting materials (e.g., allylic iodides) or dimerization products may form. Reverse-phase C18 chromatography (acetonitrile/water gradients) effectively separates polar impurities, while silica gel chromatography isolates non-polar byproducts .
Advanced Research Questions
Q. How does this compound participate in stereoselective biocatalytic reductions?
In Marchantia polymorpha cell cultures, the compound is reduced to ethyl 3-hydroxy-2-methylbutanoate with >99% enantiomeric excess (ee) and 92% diastereomeric excess (de) for the anti-isomer. Immobilized cells in calcium alginate enhance stability and reusability. Chiral HPLC with authentic standards confirms (2S,3S) configuration, highlighting the enzyme’s substrate specificity .
Q. What computational methods predict the reactivity of this compound in organocatalytic reactions?
Density functional theory (DFT) studies model transition states for nucleophilic attacks at the β-keto position. Solvent effects (e.g., THF vs. DMF) are analyzed using polarizable continuum models (PCM). QSPR models correlate steric parameters (e.g., Taft constants) with reaction rates in asymmetric aldol reactions .
Q. How do contradictory data on reaction yields arise in its use as a quinoline precursor?
Discrepancies in yields (e.g., 64% vs. 10% for derivatives) stem from solvent/base pairings. Using K₂CO₃ in acetone yields higher conversions (91%) compared to Et₃N in THF due to improved solubility and reduced side reactions. Kinetic studies via in situ IR monitor enolate formation rates .
Q. What role does this compound play in indolosesquiterpene synthesis?
As a key intermediate, it undergoes Claisen condensation with allylic electrophiles to form linear precursors (e.g., S5 and S6). Stereochemical outcomes depend on chelation-controlled enolate formation, confirmed by NOESY NMR and X-ray crystallography of intermediates .
Q. Methodological Notes
Properties
IUPAC Name |
methyl 2-methyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWZHURUDSPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871972 | |
Record name | Methyl 2-methyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17094-21-2 | |
Record name | Methyl 2-methylacetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17094-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methylacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17094-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-methyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methylacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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